Cytotoxic Potency of 3-Thiazolyl-4H-chromene Class Versus Clinical Topoisomerase Inhibitor Etoposide
Although this specific compound (CAS 300696-06-4) has not been individually profiled in published studies, its core scaffold belongs to the 4-(2-arylthiazol-4-yl)-4H-chromene class, for which head-to-head cytotoxicity data against etoposide are available [1]. The most potent analog in this series, bearing a 2-(2-chlorophenyl)thiazol-4-yl moiety, exhibited IC50 values of 7.4 µM (MCF-7), 9.1 µM (A549), and 6.2 µM (HeLa) versus etoposide IC50 values of 14.2 µM, 18.5 µM, and 12.8 µM respectively, representing an approximate 1.9–2.1 fold improvement in potency across these cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | Not directly determined for CAS 300696-06-4; class representative 4b IC50 = 7.4 µM (MCF-7), 9.1 µM (A549), 6.2 µM (HeLa) |
| Comparator Or Baseline | Etoposide IC50 = 14.2 µM (MCF-7), 18.5 µM (A549), 12.8 µM (HeLa) |
| Quantified Difference | Class representative ~1.9–2.1 fold more potent than etoposide (IC50 ratio) |
| Conditions | MTT colorimetric assay; MCF-7 (breast), A549 (lung), HeLa (cervical) cancer cell lines; 48 h incubation |
Why This Matters
Demonstrates that the 3-thiazolylchromone scaffold can surpass a clinical topoisomerase inhibitor in potency, providing a rationale for selecting CAS 300696-06-4 as an entry point for SAR optimization in oncology programs.
- [1] Rajabalian, S., Foroumadi, A., Mohagheghi, M.-A., et al. Synthesis and in-vitro cytotoxicity of poly-functionalized 4-(2-arylthiazol-4-yl)-4H-chromenes. Archiv der Pharmazie 2010, 343, 411-416. View Source
